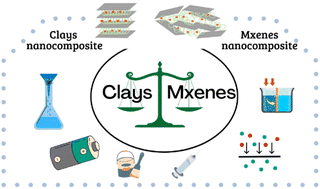MXenes vs. clays: emerging and traditional 2D layered nanoarchitectonics
Nanoscale Pub Date: 2023-11-08 DOI: 10.1039/D3NR03037G
Abstract
Although MXene materials are considered an emerging research topic, they are receiving considerable interest because, like metals and graphene, they are good electronic conductors but with the particularity that they have a marked hydrophilic character. Having a structural organization and properties close to those of clay minerals (natural silicates typically with a lamellar morphology), they are sometimes referred to as “conducting clays” and exhibit colloidal, surface and intercalation properties also similar to those of clay minerals. The present contribution aims to inform and discuss the nature of MXenes in comparison with clay phyllosilicates, taking into account their structural analogies, outstanding surface properties and advanced applications. The current in-depth understanding of clay minerals may represent a basis for the future development of MXene-derived nanoarchitectures. Comparative examples of the preparation, and studies on the properties and applications of various nanoarchitectures based on clays and MXenes have been included in the present work.


Recommended Literature
- [1] Front cover
- [2] Front cover
- [3] Highly efficient removal of organic pollutants by ultrahigh-surface-area-ethynylbenzene-based conjugated microporous polymers via adsorption–photocatalysis synergy†
- [4] Primitive chain network simulations for the interrupted shear response of entangled polymeric liquids
- [5] Size-dependent propagation of Au nanoclusters through few-layer graphene
- [6] Experimental and computational study of the exchange interaction between the V(iii) centers in the vanadium-cyclal dimer†
- [7] A thermochromic silver nanocluster exhibiting dual emission character†
- [8] Disentangling physics and chemistry in AGB outflows: revealing degeneracies when adding complexity†
- [9] Ascertaining genuine SERS spectra of p-aminothiophenol
- [10] Efficient hydrolysis of cellulose into glucose over sulfonated polynaphthalene (SPN) and rapid determination of glucose using positive corona discharge ion mobility spectrometry†










